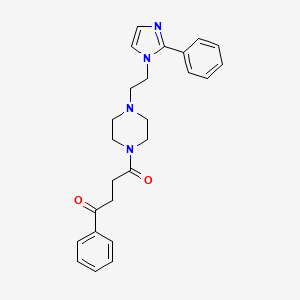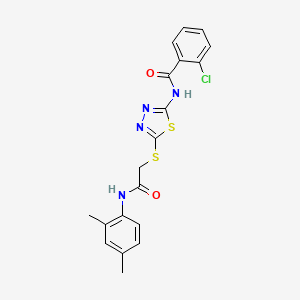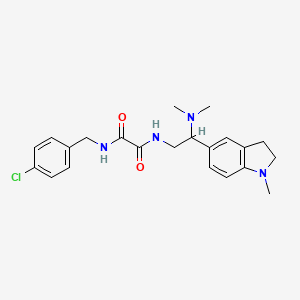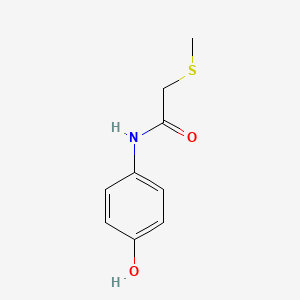
N-(4-Hydroxyphenyl)-2-(methylsulfanyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide, also known as Paracetamol, is a widely used anti-pyretic drug . It is an organic compound with the molecular formula C8H9NO2 .
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves a reaction between the drug and diperiodatocuprate (III) in an alkaline medium . The reaction exhibits 1:4 stoichiometry (paracetamol: DPC) and is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide can be determined using various techniques such as IR, NMR, and GC-MS . The molecular weight of the compound is 0 .Chemical Reactions Analysis
The oxidation reaction of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in an alkaline medium proceeds via a DPC-paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products .Physical And Chemical Properties Analysis
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is a solid powder-like substance that is soluble in organic solvents such as ethanol and ether but has poor solubility in water .Wissenschaftliche Forschungsanwendungen
Kinetik- und Mechanismusstudien
Die Oxidation von Paracetamol durch Diperiodatocuprat(III) (DPC) im alkalischen Medium wurde ausführlich untersucht . Die Reaktion verläuft über einen DPC-Paracetamol-Komplex, der sich in einem geschwindigkeitsbestimmenden Schritt langsam zersetzt. Forscher haben die Hauptprodukte anhand von Spottests, IR-Spektroskopie, NMR und GC-MS identifiziert. Die Aktivierungsparameter und thermodynamischen Größen, die mit der Reaktion verbunden sind, wurden ebenfalls bestimmt.
Festkörperchemie
Aktuelle Forschung befasst sich mit den Festkörpereigenschaften von Paracetamol. So wurden zum Beispiel binäre Festkörpersysteme von Paracetamol mit hygroskopischen Fruchtbiopolymeren charakterisiert . Diese Studien untersuchen die Freisetzungseigenschaften des Arzneimittels, das mechanische Verhalten und die Stabilität.
Kristallwachstum und -eigenschaften
Paracetamolnitratkristalle wurden hinsichtlich ihres Wachstums, ihrer Schwingungseigenschaften, ihrer optischen Eigenschaften und ihrer antimikrobiellen Eigenschaften untersucht . Das Verständnis der Kristallstruktur und -eigenschaften trägt zur Arzneimittelformulierung und -stabilität bei.
Wirkmechanismus
Mode of Action
The mode of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with diperiodatocuprate (III) (DPC) in an alkaline medium . The reaction exhibits a 1:4 stoichiometry (N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide: DPC). The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Biochemical Pathways
The oxidation reaction in the alkaline medium proceeds via a DPC-N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The intervention of free radicals was observed in the reaction .
Result of Action
The main products of the reaction were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .
Action Environment
The action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is influenced by the alkaline environment . The reaction between DPC and N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in the alkaline medium exhibits a specific stoichiometry . The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNIYSZEGCSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
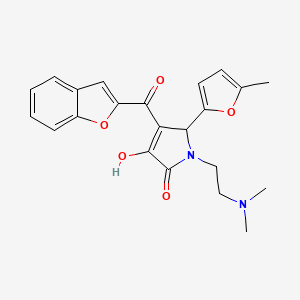
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
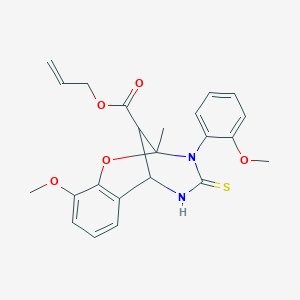
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
